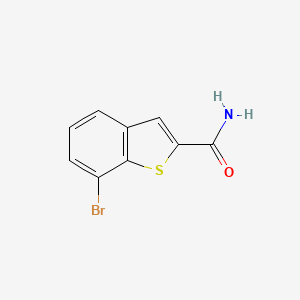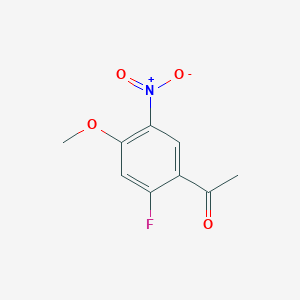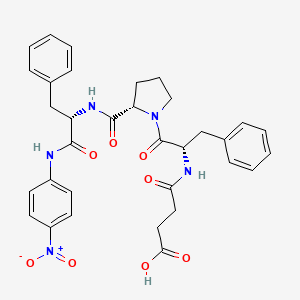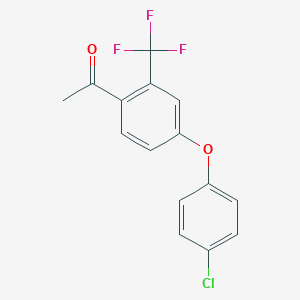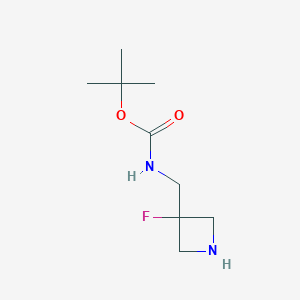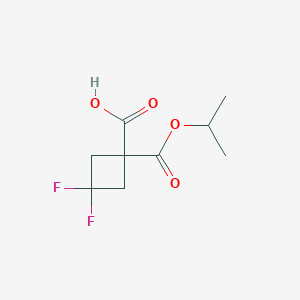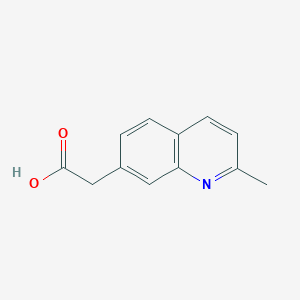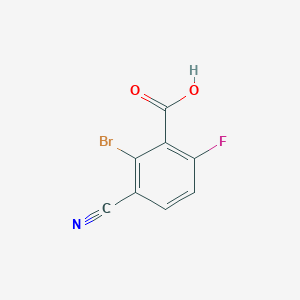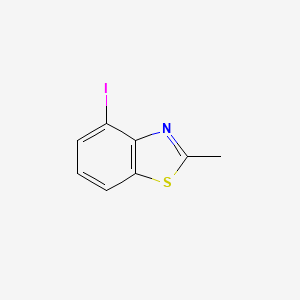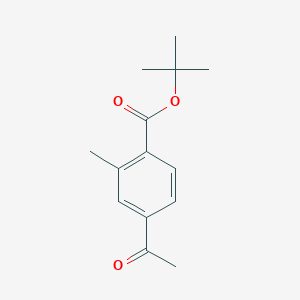
Tert-butyl 4-acetyl-2-methylbenzoate
Vue d'ensemble
Description
Tert-butyl 4-acetyl-2-methylbenzoate is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It is a derivative of benzoic acid and is used in various chemical syntheses and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-acetyl-2-methylbenzoate can be achieved through the esterification of 4-Acetyl-2-methylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid . Another method involves the reaction of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether in the presence of palladium acetate as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes using continuous flow reactors. This method ensures high yield and purity of the product while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-acetyl-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-Acetyl-2-methylbenzoic acid.
Reduction: 4-Acetyl-2-methylbenzoic alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 4-acetyl-2-methylbenzoate is used in a variety of scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-acetyl-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The ester group can undergo hydrolysis to release the active acid form, which then exerts its effects on the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzoic acid tert-butyl ester: Similar structure but lacks the acetyl group.
4-Acetylbenzoic acid tert-butyl ester: Similar structure but lacks the methyl group.
2-Methyl-4-tert-butylbenzoic acid: Similar structure but lacks the acetyl group.
Uniqueness
Tert-butyl 4-acetyl-2-methylbenzoate is unique due to the presence of both acetyl and methyl groups on the benzoic acid core, which imparts distinct chemical and physical properties. This combination of functional groups allows for specific reactivity and applications in various fields .
Propriétés
IUPAC Name |
tert-butyl 4-acetyl-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-8-11(10(2)15)6-7-12(9)13(16)17-14(3,4)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNQYVJQCHCKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


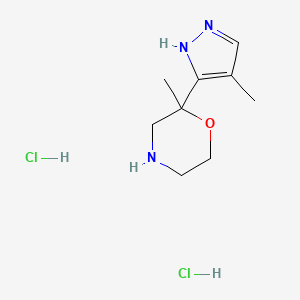
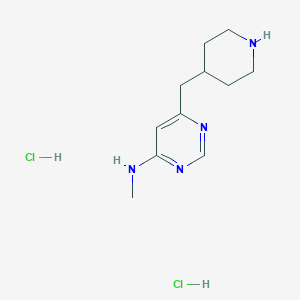
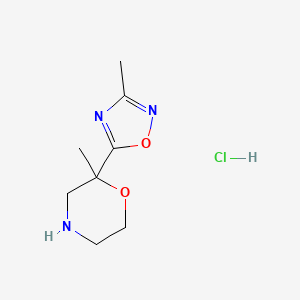
![Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1402285.png)
![Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1402287.png)
